3,16,19-Trihydroxy-5-androsten-17-one

Übersicht

Beschreibung

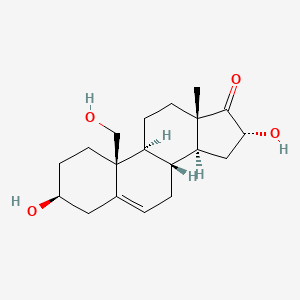

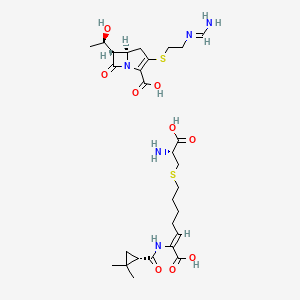

“3,16,19-Trihydroxy-5-androsten-17-one” is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . It is also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one .

Synthesis Analysis

The synthesis of “this compound” can be catalyzed from dehydroepiandrosterone (DHEA) through Colletotrichum lini . The yield of the best performing recombinant C. lini ST-F307 reached 6.08 g/L from 10 g/L DHEA, which was 94.9% higher than that of the initial C. lini ST strain . Through optimized conditions, the yield was increased to 9.32 g/L from 12 g/L DHEA, with 1.5% ethanol as a cosolvent .Molecular Structure Analysis

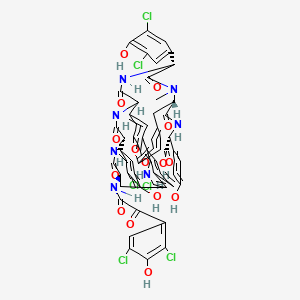

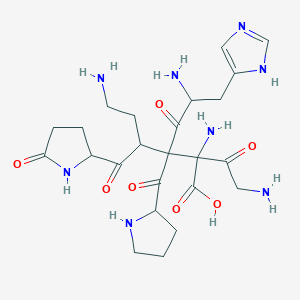

The molecular structure of “this compound” was identified using mass spectroscopy (MS) and nuclear magnetic resonance (NMR) analyses . The unique quaternary double bond carbon C-5 (145.9 ppm) and the methylene protons H-4 (2.20–2.35 ppm) were observed in the COSY spectrum .Chemical Reactions Analysis

The formation of the main products was monitored by high-performance liquid chromatography (HPLC) . The long-range connectivity between the unique quaternary double bond carbon C-5 and the methylene protons H-4, which, in turn in the COSY spectrum, correlated by vicinal couplings with the proton H-3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 448.7861 . The poor water solubility (1–100 μM) of the substrate limits its direct transport into the cells and results in its low availability to whole-cell biocatalysts .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Approaches: A key aspect of the scientific research on 3,16,19-Trihydroxy-5-androsten-17-one involves its synthesis. Numazawa et al. (1987) detailed the synthesis of 3β,16α,19-Trihydroxy-5-androsten-17-one, highlighting key reactions such as bromination and controlled alkaline hydrolysis in the process. This research is fundamental in understanding the chemical properties and potential applications of the compound (Numazawa, Mutsumi, Ogata, & Osawa, 1987).

Biological and Pharmacological Research

- Conversion and Metabolism Studies: Shackleton and Taylor (1975) studied the conversion of 3β,15β,16β-trihydroxy-5-androsten-17-one to oestetrol in placental homogenates, indicating the compound's role in steroid metabolism and potential applications in reproductive health research (Shackleton & Taylor, 1975).

- Metabolic and Disposition Studies: Franklin, Mcmurtry, and Nelson (1981) developed methods for synthesizing tritiated 3β,16β-dihydroxy-5-androsten-17-one, which is useful in studying the disposition and metabolism of this compound in experimental animals. This research could provide insights into the potential therapeutic applications of the compound (Franklin, Mcmurtry, & Nelson, 1981).

Applied Chemistry and Industrial Applications

- Microbial Biotransformation: Li, Sun, and Xu (2017) demonstrated the biotransformation of DHEA into 7α,15α-diOH-DHEA, a derivative of 3β,7α,15α-Trihydroxy-5-androsten-17-one, using Colletotrichum lini. This research is significant for its implications in the pharmaceutical industry, particularly in the synthesis of oral contraceptives (Li, Sun, & Xu, 2017).

Potential Therapeutic Applications

- Aromatase Inhibition Studies: Research on derivatives of this compound, like those conducted by Lovett, Darby, and Counsell (1984), focused on the potential use of these compounds as aromatase inhibitors. This indicates the compound's relevance in the development of treatments for hormone-sensitive cancers (Lovett, Darby, & Counsell, 1984).

Wirkmechanismus

Zukünftige Richtungen

The commercial production of “3,16,19-Trihydroxy-5-androsten-17-one” is considered highly promising . Given the several advantages of steroid biotransformation over the conventional chemical reactions, dihydroxylation of DHEA through microorganisms has attracted considerable attention . Efforts have been given to improve bioconversion efficiency by increasing steroid solubility and bioavailability .

Eigenschaften

IUPAC Name |

(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,12-16,20-22H,3-10H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFZPRAMJKYZNI-PMIQAHKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23457-40-1 | |

| Record name | 3,16,19-Trihydroxy-5-androsten-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023457401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1256140.png)

![4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol](/img/structure/B1256147.png)

![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)

![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)

![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)